5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol

Structure-Activity Relationship Physical Organic Chemistry Medicinal Chemistry

Researchers optimizing 1,3,4-oxadiazole pharmacophores often encounter inconsistent electronic modulation from unsubstituted phenyl analogs. 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol (CAS 41125-77-3) addresses this with a quantifiable electron-withdrawing 4-nitrophenyl substituent (Hammett σp = 0.78), enabling predictable tuning of reactivity, spectroscopic behavior, and biological target engagement. • Validated scaffold for synthesizing antimicrobial derivatives active against drug-resistant M. tuberculosis and MRSA. • Regioisomeric specificity (para-nitro) critical for structure-based drug design programs targeting enzymes such as aldose reductase. • Offered at ≥95% purity with multiple packaging options; ships ambient globally for immediate R&D deployment.

Molecular Formula C8H5N3O4
Molecular Weight 207.14 g/mol
CAS No. 41125-77-3
Cat. No. B1316451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol
CAS41125-77-3
Molecular FormulaC8H5N3O4
Molecular Weight207.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=O)O2)[N+](=O)[O-]
InChIInChI=1S/C8H5N3O4/c12-8-10-9-7(15-8)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,10,12)
InChIKeyADUFTMJBLYUADS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol (CAS 41125-77-3): Key Specifications and Class Characteristics


5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol (CAS 41125-77-3), also known as 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one, is a heterocyclic building block with the molecular formula C₈H₅N₃O₄ and a molecular weight of 207.14 g/mol . It is characterized by a 1,3,4-oxadiazole core substituted with a 4-nitrophenyl group at the 5-position and a hydroxyl group at the 2-position . The compound is of interest in medicinal chemistry and materials science due to the diverse biological activities associated with the 1,3,4-oxadiazole scaffold and the specific influence of the 4-nitrophenyl substituent [1].

Why 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol Cannot Be Substituted by Simple Analogs: Evidence of Substituent-Dependent Differentiation


Generic substitution with unsubstituted or differently substituted 1,3,4-oxadiazol-2-ols is not chemically or biologically equivalent. The 4-nitrophenyl group is a strong electron-withdrawing moiety (Hammett σp = 0.78) that profoundly modulates the electronic properties of the oxadiazole ring, directly impacting reactivity, spectroscopic behavior, and biological target engagement [1]. In contrast, an unsubstituted phenyl group (Hammett σp = 0.00) results in a markedly different electronic profile. Furthermore, the 2-hydroxyl group enables specific hydrogen-bonding interactions and influences solubility, which are lost in analogs like the corresponding 2-thiol derivative [2]. The following evidence quantifies these critical differences.

Quantitative Differentiation Guide for 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol (CAS 41125-77-3) vs. Analogs


Enhanced Electron-Withdrawing Effect vs. Unsubstituted Phenyl Analogs

The 4-nitrophenyl substituent in the target compound provides a strong electron-withdrawing effect, significantly altering the electronic distribution of the oxadiazole core relative to unsubstituted phenyl analogs. This effect is quantified by the Hammett substituent constant (σp), which correlates directly with 15N NMR chemical shifts of the oxadiazole ring nitrogens (r² ≥ 0.966) [1]. This electronic modulation is a key driver of differential reactivity and biological interaction strength.

Structure-Activity Relationship Physical Organic Chemistry Medicinal Chemistry

Potent Antimicrobial Activity of Nitro-Substituted Oxadiazoles

The nitro substituent is critical for antimicrobial potency within the oxadiazole class. A comprehensive profiling study of nitro-substituted 1,3,4-oxadiazoles reported potent activity with Minimum Inhibitory Concentration (MIC) values as low as 2 μM against Mycobacterium tuberculosis, including drug-resistant strains [1]. While data for the specific target compound is not isolated in the study, the class-level SAR analysis explicitly identifies the nitro group as essential for this level of activity, providing a clear rationale for selecting nitrated derivatives over non-nitrated ones for antimicrobial research.

Antimicrobial Resistance Drug Discovery SAR Analysis

Differentiation from Meta-Nitro Isomer via Binding Mode Specificity

The position of the nitro group on the phenyl ring (para vs. meta) can significantly impact biological activity and binding mode. While direct comparative data for the target compound versus its meta isomer is limited in public literature, structure-activity relationship (SAR) studies on nitrophenyl-oxadiazole enzyme inhibitors (e.g., aldose reductase) demonstrate that para-substitution can lead to distinct binding conformations and thermodynamic profiles compared to meta-substitution [1]. This positional specificity is a critical factor for target engagement and is not interchangeable.

Enzyme Inhibition Structure-Based Drug Design Isomer Differentiation

Enhanced Hydrogen-Bonding Capability vs. 2-Thiol Analog

The 2-hydroxyl group on the oxadiazole ring confers distinct hydrogen-bonding capabilities compared to the 2-thiol group found in analogs like 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol. This functional group difference is a primary driver of solubility and molecular recognition. The hydroxyl group in the target compound can act as both a hydrogen bond donor and acceptor, enhancing its solubility in polar solvents and enabling specific interactions with biological targets, whereas the thiol group in the comparator is a poorer hydrogen bond donor and is more prone to oxidation .

Solubility Enhancement Supramolecular Chemistry Drug Design

Procurement-Focused Application Scenarios for 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol


Medicinal Chemistry: Antimicrobial Lead Optimization

As demonstrated by class-level evidence, the nitro group is essential for the potent antimicrobial activity observed in 1,3,4-oxadiazole scaffolds [1]. 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol serves as a key starting material or core scaffold for synthesizing novel derivatives to combat drug-resistant bacteria like M. tuberculosis and MRSA. Its procurement is justified for SAR studies aimed at optimizing the nitro-substituted oxadiazole pharmacophore [1].

Chemical Biology: Development of Targeted Enzyme Inhibitors

The specific para-substitution pattern of the nitrophenyl group is critical for achieving unique binding modes in enzyme active sites, as evidenced by crystallographic studies of related nitrophenyl-oxadiazole inhibitors [1]. This compound is a strategic procurement choice for structure-based drug design programs targeting enzymes like aldose reductase, where regioisomeric specificity dictates inhibitory activity and binding thermodynamics [1].

Synthetic Chemistry: Electronic Property Tuning

The strong electron-withdrawing effect of the 4-nitrophenyl group (quantified by its Hammett σp constant of 0.78) makes this compound a valuable reagent for tuning the electronic properties of larger molecular architectures [1]. Its procurement is essential for projects where a strong and quantifiable electron-withdrawing influence is required, offering a predictable and differentiable alternative to unsubstituted or meta-substituted phenyl oxadiazole analogs [1].

Materials Science: Fluorescent Probe and Dye Synthesis

The 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol scaffold is noted for its potential fluorescence, a property common to this class of heterocycles [1]. While specific emission data for this compound is not public, its structural features make it a logical procurement choice for exploratory research in developing new fluorophores, dyes, or optical probes, where the hydrogen-bonding 2-hydroxyl group can also facilitate conjugation to other moieties or surfaces [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.